3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thieno[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with benzyl and o-tolyl substituents, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been known to target dihydrofolate reductase (dhfr) and various kinases . These targets play crucial roles in cellular processes such as cell growth and division.
Mode of Action
Similar compounds have been shown to inhibit their targets, preventing them from performing their normal functions . This inhibition can lead to changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
Inhibition of DHFR, for example, can disrupt the synthesis of nucleotides, affecting DNA replication and cell division .
Pharmacokinetics
It is noted that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact the bioavailability of the compound.
Result of Action
Based on the potential targets and mode of action, it can be inferred that the compound may lead to disruption of cell growth and division, potentially leading to cell death .
Preparation Methods
The synthesis of 3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophene with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the thieno[3,2-d]pyrimidine core.
Introduction of benzyl and o-tolyl groups: The benzyl and o-tolyl substituents can be introduced through nucleophilic substitution reactions. For instance, the reaction of the thieno[3,2-d]pyrimidine core with benzyl chloride and o-tolyl chloride in the presence of a base can yield the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can yield reduced derivatives with altered chemical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound has shown potential as a biological probe for studying various biological processes. Its ability to interact with specific biological targets makes it useful for investigating cellular mechanisms and pathways.
Medicine: The compound has been evaluated for its potential therapeutic applications. It has shown promising activity against certain diseases, such as cancer and infectious diseases, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with desired characteristics, such as improved stability or enhanced performance.
Comparison with Similar Compounds
3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents. The presence of different substituents can lead to variations in biological activity and chemical properties.
Benzyl-substituted heterocycles: Compounds with benzyl groups attached to heterocyclic cores can exhibit similar chemical reactivity and biological activity. The specific position and nature of the benzyl group can influence the compound’s properties.
Tolyl-substituted heterocycles: Compounds with tolyl groups attached to heterocyclic cores can also show similar characteristics. The position and nature of the tolyl group can affect the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, which can be exploited for various applications in research and industry.
Properties
IUPAC Name |
3-benzyl-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-14-7-5-6-10-16(14)17-12-24-19-18(17)21-13-22(20(19)23)11-15-8-3-2-4-9-15/h2-10,12-13H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSSVMUJLMXXMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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